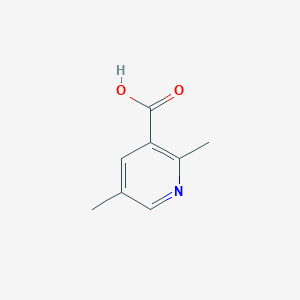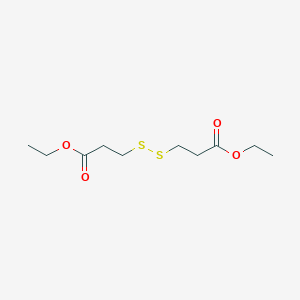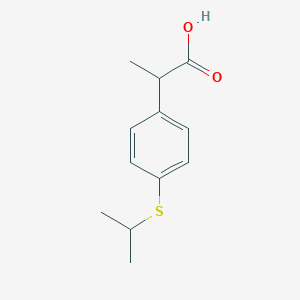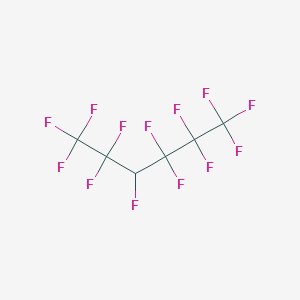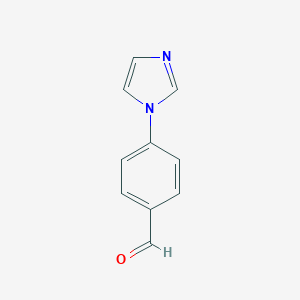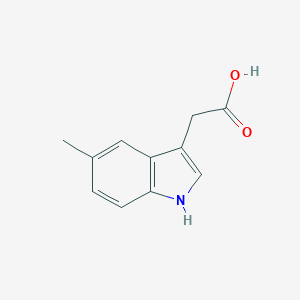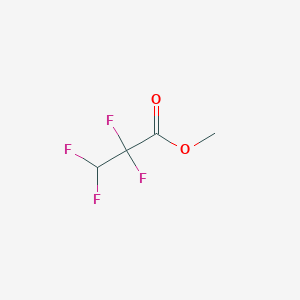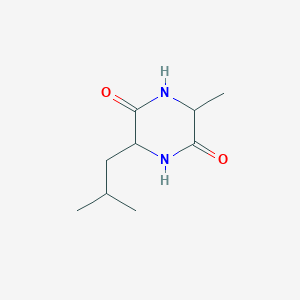
3-Isobutyl-6-methyl-2,5-piperazinedione
概要
説明
“3-Isobutyl-6-methyl-2,5-piperazinedione” is a chemical compound with the molecular formula C9H16N2O2 . It is also known by other chemical names and has various physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “3-Isobutyl-6-methyl-2,5-piperazinedione” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural information may be obtained through spectroscopic methods such as FTIR and NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Isobutyl-6-methyl-2,5-piperazinedione” include its molecular structure and formula . Detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others may be available in specialized chemical databases .
科学的研究の応用
Food and Nutrition Science
Cyclo(Leu-Ala) is a type of 2,5-Diketopiperazines (DKPs), also called cyclic dipeptides, which have been known to occur in various foods . They are especially found in heated and fermented foods such as roasted coffee, cocoa, roasted malt, chicken essence, beer, distillation residue of awamori, and aged sake . DKPs were also found in hydrolyzate of protein such as whey protein and some beverages .
Taste Compound
Historically, DKPs were generally known as a taste compound. For example, some DKPs found in roasted coffee, roasted malt, and cocoa contributed to bitterness .
Functional Component
Recently, DKPs have been attracting attention as functional components. For example, cyclo(-Phe-Phe) found in chicken essence acted as a dual inhibitor of the serotonin transporter and acetylcholinesterase . Cyclo(-His-Pro) was reported to have biological effects such as food intake inhibition and body weight reduction in rats .
Bioactive Components in Tea
The LC-MS/MS analysis of cyclic dipeptides (2,5-Diketopiperazines, DKPs) was developed and applied to Pu-erh tea for estimating DKP concentration . This method was useful for estimating DKPs concentration in tea .
Antifungal Activity
A compound, arthropeptide B [cyclo-(L-Leu, L-Phe, L-Ala, L-Tyr)], was purified from the ethyl acetate extract of the bacterium Arthrobacter humicola . Arthropeptide B is a new chemical structure reported for the first time and has shown antifungal activity against A. alternata spore germination and mycelial growth .
Antibacterial Properties
The fractionated active metabolites of Bacillus enclensis CARE-V7, which include 3,6-diisobutyl-2,5-piperazinedione, showed greater antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .
Safety and Hazards
The safety and hazards associated with “3-Isobutyl-6-methyl-2,5-piperazinedione” are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, and more specific information may be available in Material Safety Data Sheets or similar resources .
作用機序
Target of Action
The primary target of Cyclo(Leu-Ala) is the aflatoxin production pathway in the fungus Aspergillus flavus . Aflatoxin is a potent carcinogen, and the inhibition of its production is a significant benefit.
Mode of Action
Cyclo(Leu-Ala) inhibits aflatoxin production in Aspergillus flavus without affecting its fungal growth flavus, unlike other compounds such as cyclo(L-Ala-L-Pro) .
Biochemical Pathways
Cyclo(Leu-Ala) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxin is a secondary metabolite produced by this fungus, and its production is a complex process involving multiple biochemical pathways.
Pharmacokinetics
It is known that cyclic dipeptides like cyclo(leu-ala) are generally stable and resistant to proteolytic enzymes, which suggests they may have good bioavailability .
Result of Action
The primary result of the action of Cyclo(Leu-Ala) is the inhibition of aflatoxin production in Aspergillus flavus . This can potentially reduce the risk of aflatoxin contamination in crops and food products, which is a significant public health concern.
Action Environment
The action of Cyclo(Leu-Ala) can be influenced by environmental factors. For example, the production of cyclic dipeptides by bacteria can be affected by factors such as nutrient availability and environmental stress . .
特性
IUPAC Name |
3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-6-methyl-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of Cyclo(Leu-Ala)?
A1: Cyclo(Leu-Ala) has been isolated from various natural sources. These include the seeds of the plant Euryale ferox [], the halophilic actinomycete Nocardiopsis terrae YIM 90022 [], the marine bacterium Pseudomonas putida [], and the Coral-derived bacteria Brevibacterium sp. [, ]. It has also been found in the roots of Panax notoginseng [] and the mangrove endophytic fungus No.B4 []. Interestingly, it has been identified in human placenta for the first time [].
Q2: What is the molecular formula and weight of Cyclo(Leu-Ala)?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Leu-Ala), these can be deduced from its alternate name, 3-Isobutyl-6-methyl-2,5-piperazinedione. The molecular formula is C9H16N2O2, and the molecular weight is 184.24 g/mol.
Q3: Has Cyclo(Leu-Ala) shown any promising biological activities?
A3: Research indicates that Cyclo(Leu-Ala) isolated from Nocardiopsis terrae YIM 90022 exhibits antimicrobial activities against specific plant pathogens. [] Additionally, when obtained from the marine bacterium Pseudomonas putida, it demonstrates anti-diatom activity. []
Q4: Are there any studies on how Cyclo(Leu-Ala) interacts with biological systems?
A4: Yes, a study investigated the thermodynamic characterization of biocompatible ionic liquid effects on protein model compounds, including Cyclo(Leu-Ala) []. This research explored the interactions of Cyclo(Leu-Ala) with various ionic liquids and its impact on the compound's stability in aqueous solutions.
Q5: What methods are used to analyze and characterize Cyclo(Leu-Ala)?
A5: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are commonly employed to elucidate the structure of Cyclo(Leu-Ala) [, , , , , , ]. Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]
Q6: Have any studies investigated the stability of Cyclo(Leu-Ala) under different conditions?
A6: Yes, research on the thermodynamic characterization of biocompatible ionic liquid effects provides insights into the stability of Cyclo(Leu-Ala) in aqueous solutions containing different ionic liquids. [] This study sheds light on the compound's behavior and potential applications in various solvent environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



